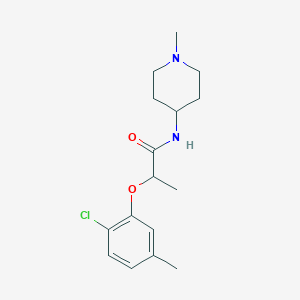
1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, also known as CCTA, is a chemical compound that belongs to the class of triazole derivatives. CCTA has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is not well understood. However, it has been reported to interact with metal ions and form complexes, which may play a role in its biological activities. This compound has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been reported to have a variety of biochemical and physiological effects. It has been shown to exhibit cytotoxicity against cancer cells, and has been investigated for its potential use in cancer therapy. This compound has also been reported to have antimicrobial activity against a range of bacteria and fungi. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity. Moreover, this compound has been shown to have a range of potential applications in scientific research, including as a ligand in the synthesis of metal complexes and as a building block in the synthesis of organic compounds. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not well understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is to investigate its potential therapeutic applications, particularly in cancer therapy and inflammatory diseases. Another direction is to further explore its mechanism of action, which may provide insights into its biological activities. Moreover, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties. Finally, the use of this compound as a fluorescent probe for metal ions may have potential applications in the development of new diagnostic tools.
Synthesis Methods
1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction with triethylorthoformate and then with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzylidene malononitrile with ethyl hydrazinecarboxylate, followed by the reaction with triethylorthoformate and then with hydrazine hydrate. These methods have been reported to yield high purity this compound.
Scientific Research Applications
1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been reported to have a wide range of applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been investigated for their biological activities. This compound has also been used as a building block in the synthesis of various organic compounds, including triazole-based polymers. Moreover, this compound has been used as a fluorescent probe for detecting metal ions in biological systems.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-ethyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXJXXJBOZININ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide](/img/structure/B4938438.png)
![N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine](/img/structure/B4938446.png)
![4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4938453.png)



![ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate](/img/structure/B4938478.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938485.png)
![{(2R)-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4938490.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4938510.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)

![3-chloro-5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4938543.png)

